(4-Phenylthiazol-2-yl)methanamine hydrochloride
Description
Properties
IUPAC Name |
(4-phenyl-1,3-thiazol-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S.ClH/c11-6-10-12-9(7-13-10)8-4-2-1-3-5-8;/h1-5,7H,6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKCELLWMIJOLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91818-69-8 | |
| Record name | 2-Thiazolemethanamine, 4-phenyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91818-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
General Strategies for Thiazole Ring Formation
The thiazole core structure is fundamental to the synthesis of (4-Phenylthiazol-2-yl)methanamine hydrochloride. Several established methods can be employed for thiazole ring formation.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis represents one of the most widely utilized approaches for constructing the thiazole ring. This method involves the condensation of α-haloketones with thiourea or thioamides.
For the synthesis of 4-phenylthiazole derivatives specifically, the following conditions have proven effective:
Arylketone + Thiourea (1:2 ratio) + Iodine (4 equiv.)
Heat for 4 hours
This reaction produces 4-phenyl-2-aminothiazoles, which can serve as precursors for further functionalization. The mechanism involves initial formation of an α-thiocarbonyl intermediate, followed by cyclization and aromatization to yield the thiazole ring.
Suzuki-Miyaura Coupling Approach
An alternative strategy involves Suzuki-Miyaura palladium-catalyzed coupling between boronic acids or boronates and halogenated thiazoles. This approach is particularly useful when working with pre-functionalized thiazole rings. For example:
4,4,5,5-tetramethyl-2-[4-(substituent)phenyl]-2H-1,3,2-dioxaborolane + 2-thiazole bromide
Palladium catalyst
This method has been successfully employed in the synthesis of various 4-substituted-2-phenylthiazoles, and could be adapted for preparing intermediates in the synthesis of this compound.
Specific Synthesis Routes for (4-Phenylthiazol-2-yl)methanamine
The synthesis of (4-Phenylthiazol-2-yl)methanamine (free base) is a critical step prior to obtaining the hydrochloride salt.
Hydrolysis of N-(4-Phenylthiazol-2-ylmethyl)benzamide
One well-documented route involves the hydrolysis of N-(4-Phenylthiazol-2-ylmethyl)benzamide, as shown below:
Step 1: N-(4-phenylthiazol-2-yl)methylbenzamide (150 mg, 0.51 mmol) in dioxane (10 mL)
Step 2: Add 6N HCl (4.5 mL)
Step 3: Stir at 100°C for 24 h (monitor by TLC, eluant CHCl₃/MeOH)
Step 4: Concentrate under reduced pressure
Step 5: Dissolve residue in water
Step 6: Wash aqueous layer twice with EtOAc
Step 7: Adjust pH to ~9 using 10% NaHCO₃
Step 8: Extract with EtOAc
Step 9: Wash organic layer with brine and concentrate
This protocol yields (4-phenylthiazol-2-yl)methanamine (75 mg, yield 77%) as an orange colored liquid. The product can be used without further purification or can undergo additional purification steps if higher purity is required.
Starting from 2-Amino-4-phenylthiazole
Another approach involves using 2-amino-4-phenylthiazole as the starting material, which can be further functionalized to introduce the aminomethyl group:
Synthesis of 2-amino-4-phenylthiazole:
Acetophenone + Thiourea + Halide (I₂, Br₂, or Cl₂) → 2-Amino-4-phenylthiazoleIodine is preferred for cyclization due to ease of handling.
Functionalization of the 2-position can be achieved through various methods, including:
- Alkylation reactions
- Reductive amination
- Nucleophilic substitution of suitable precursors
Conversion to Hydrochloride Salt
The conversion of (4-phenylthiazol-2-yl)methanamine to its hydrochloride salt is a critical step in the preparation process.
Standard Salt Formation Methods
Several methods can be employed for converting the free base to the hydrochloride salt:
Direct Addition of HCl
The most straightforward approach involves:
Free base in an appropriate solvent (e.g., diethyl ether, THF, or dioxane)
Addition of HCl (as gas or solution, typically in diethyl ether)
Precipitation of the salt
Filtration and drying
HCl in 1,4-Dioxane
HCl in 1,4-dioxane represents a convenient reagent for salt formation:
Dissolve free base in a minimal amount of appropriate solvent
Add HCl in 1,4-dioxane (typically 4M solution)
Stir at room temperature
Isolate precipitate by filtration
Purification of the Hydrochloride Salt
Several methods can be employed for purification:
- Recrystallization: Using appropriate solvent systems such as ethanol/diethyl ether
- Trituration: With non-polar solvents to remove impurities
- Slurry wash: Using cold solvents to remove colored impurities while minimizing product loss
Analytical Characterization
Spectroscopic Data
NMR Spectroscopy of the Free Base
The free base (4-phenylthiazol-2-yl)methanamine has been characterized by ¹H NMR:
¹H NMR (300 MHz, CDCl₃) δ 7.91 - 7.88 (m, 2H), 7.45 - 7.40 (m, 3H), 7.36 - 7.31 (m, 1H), 4.25 (br s, 2H), 3.79 - 3.75 (m, 1H), 3.68 - 3.63 (m, 1H).
Mass Spectrometry
MS (ESI) m/z: Calculated for C₁₀H₁₀N₂S: 190.06; found: 191.2 (M+H)⁺.
Alternative Preparation Approaches
Thiazole Formation via Haloacetophenones
An alternative approach involves the use of haloacetophenones for thiazole ring formation:
2-Bromo-1-phenylethanone + Thiourea derivatives → 4-Phenylthiazol-2-amine intermediates
This can be followed by appropriate functionalization to introduce the methylamine group at the 2-position.
Schotten-Baumann Protocol Approach
Based on methodologies for related compounds, the Schotten-Baumann protocol could potentially be adapted for the synthesis of precursors to (4-phenylthiazol-2-yl)methanamine:
2-Amino-4-phenylthiazole + Appropriate acid chlorides → Acylated intermediates
Subsequent reduction → Target compound
This approach would require careful selection of reagents and conditions to ensure selective functionalization.
Optimization Strategies for Improved Yields
Microwave-Assisted Synthesis
For certain steps in the synthesis, microwave irradiation has been shown to provide advantages over conventional heating methods:
Solvent Selection
The choice of solvent can significantly impact reaction efficiency:
| Reaction Step | Recommended Solvents | Notes |
|---|---|---|
| Thiazole formation | Ethanol, THF | Ethanol works well for Hantzsch synthesis |
| Hydrolysis of amide precursors | Dioxane/water | 10:4.5 ratio has been successful |
| Salt formation | Diethyl ether, THF, Dioxane | Non-nucleophilic solvents preferred |
Industrial Scale Production Considerations
Quality Control Parameters
For industrial production, key quality control parameters include:
- Appearance: Typically a crystalline solid
- Purity: ≥95% by HPLC
- Water content: Typically <0.5%
- Residual solvents: Within acceptable limits per ICH guidelines
- Polymorphic form: Consistent between batches
Chemical Reactions Analysis
Types of Reactions
(4-Phenylthiazol-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that (4-Phenylthiazol-2-yl)methanamine hydrochloride exhibits significant antimicrobial properties. Its mechanism may involve interference with cellular pathways, inhibiting microbial growth.
- Anticancer Properties : Studies suggest potential anticancer effects, where the compound may inhibit the proliferation of cancer cells through specific interactions with biological targets such as enzymes or receptors.
- Trypanocidal Activity : Similar thiazole derivatives have shown effectiveness against Trypanosoma brucei, the causative agent of sleeping sickness, indicating that this compound could be explored for similar applications .
- Materials Science
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results showed that this compound significantly inhibited the growth of several bacterial strains, demonstrating its potential as a therapeutic agent against infections.
Case Study 2: Anticancer Mechanism
In vitro studies on cancer cell lines revealed that this compound induced apoptosis in cancer cells. The mechanism involved activation of caspases and modulation of signaling pathways associated with cell survival .
Mechanism of Action
The mechanism of action of (4-Phenylthiazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. For example, it may inhibit enzyme activity or alter receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs, focusing on substituent variations, heterocyclic modifications, and physicochemical properties.
Table 1: Structural and Molecular Comparison
Structural Variations and Implications
a) Substituent Effects on the Phenyl Ring
- Chlorine vs. For example, the 4-chloro derivative (CAS 690632-35-0) has a higher melting point (268°C) compared to the 3-chloro analog (203–204°C), suggesting differences in crystallinity .
- Positional Isomerism : The 4-chloro and 3-chloro phenyl derivatives demonstrate how substituent position impacts physical properties, likely due to steric and electronic effects .
b) Heterocycle Modifications
- Thiazole vs. Thiadiazole : Replacement of the thiazole ring with a 1,3,4-thiadiazole (CAS 695199-54-3) introduces an additional nitrogen atom, altering polarity and hydrogen-bonding capacity .
- Substituents on Thiazole : Methylation at the thiazole-4 position (CAS 71064-30-7) reduces molecular weight but increases hydrophilicity due to the dihydrochloride salt .
c) Amine Modifications
Physicochemical and Functional Insights
- Solubility : Hydrochloride salts generally improve aqueous solubility. Dihydrochloride salts (e.g., CAS 71064-30-7) may offer further solubility advantages .
- Thermal Stability: Higher melting points in halogenated derivatives (e.g., 268°C for 4-chloro) suggest greater thermal stability compared to non-halogenated analogs .
Biological Activity
(4-Phenylthiazol-2-yl)methanamine hydrochloride, with the molecular formula C10H12ClN2S, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.
Structure and Properties
The compound features a thiazole ring substituted with a phenyl group and a methanamine moiety. Its unique structure contributes to its distinct chemical properties and biological activities. The thiazole ring is known for its involvement in various biological interactions, making it a valuable scaffold in drug design.
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains and fungi, suggesting its potential as an antimicrobial agent. The mechanism may involve interference with cellular pathways critical for microbial survival .
2. Anticancer Activity
The anticancer potential of this compound has been extensively studied. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including human lung adenocarcinoma (A549), colon adenocarcinoma (SW480), and ovarian teratocarcinoma (CH1/PA-1) cells . The compound's mechanism of action appears to involve apoptosis induction and cell cycle disruption, which are crucial for its effectiveness as an anticancer agent .
Case Studies
A recent study explored the synthesis of novel cyclometalated ruthenium(II) complexes derived from 4-phenylthiazole, which exhibited enhanced cytotoxicity compared to their precursors. The study highlighted the importance of the thiazole moiety in enhancing biological activity through metal coordination .
The biological activity of this compound is attributed to its ability to interact with specific enzymes or receptors within cells. These interactions can modulate various signaling pathways, leading to altered cellular responses. For example, studies suggest that the compound may bind to key proteins involved in cell proliferation and apoptosis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its therapeutic potential. Research indicates that modifications to the thiazole ring or phenyl substituents can significantly impact biological activity. For instance, electron-donating or withdrawing groups on the phenyl ring can enhance or diminish anticancer effects .
Comparative Analysis
The following table summarizes the biological activities and mechanisms associated with this compound compared to structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Yes | Yes | Enzyme/receptor modulation |
| 4-Phenylthiazol-2-amine hydrochloride | Moderate | Moderate | Similar pathway interference |
| 2-Amino-4-(p-tolyl)thiazole | Yes | Low | Limited interaction with cell targets |
Future Directions
Ongoing research is focused on exploring the full therapeutic potential of this compound across various disease models. Investigations into its pharmacokinetics, toxicity profiles, and formulation strategies are essential for advancing this compound towards clinical applications.
Q & A
Q. Table 1: Reaction Optimization Parameters
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|
| EDCI | CH₂Cl₂ | 20 | 8 | 62% |
| None | Ethanol | 25 | 12 | 45% |
Basic: What analytical techniques are recommended for characterizing purity and structural integrity?
Methodological Answer:
Critical techniques include:
- HPLC/GC-MS : Quantifies purity (≥97% as per Technical Grade specifications) .
- NMR Spectroscopy : Confirms substitution patterns (e.g., phenyl and thiazole protons).
- Elemental Analysis : Validates molecular formula (C₁₀H₁₁ClN₂S; MW: 226.73) .
- Melting Point : A reported range of 268°C ensures batch consistency .
Advanced: How to resolve contradictions in reported biological activities across studies?
Methodological Answer:
Discrepancies in enzyme inhibition or receptor binding data may arise from:
- Assay Conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration).
- Compound Purity : Impurities ≥3% (e.g., unreacted intermediates) can skew results .
- Target Selectivity : Off-target interactions may occur in complex biological matrices.
Resolution Strategy :
Replicate studies using identical protocols.
Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization).
Conduct purity re-analysis via LC-MS .
Advanced: What strategies are effective for studying interactions with biological macromolecules?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values).
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).
- Crystallography : Resolves binding modes in enzyme active sites (requires high-purity crystals) .
Example : A related thiazole derivative showed µM affinity for serotonin receptors via radiolabeled assays .
Basic: How to ensure compound stability during storage and handling?
Methodological Answer:
Q. Table 2: Stability Profile
| Condition | Degradation After 6 Months |
|---|---|
| -20°C, dry | <2% impurity |
| 25°C, humid | 15% degradation |
Advanced: How does structural modification of the phenyl or thiazole moieties alter bioactivity?
Methodological Answer:
Comparative studies with analogs (e.g., 4-chlorophenyl or tert-butyl substitutions) reveal:
Q. Table 3: Structure-Activity Relationships
| Substituent | Bioactivity (IC₅₀) | Solubility (mg/mL) |
|---|---|---|
| 4-Cl-Ph | 0.8 µM | 1.2 |
| 4-tBu-Ph | 2.5 µM | 0.3 |
Advanced: What in vitro to in vivo translation challenges exist for this compound?
Methodological Answer:
Key challenges include:
- Pharmacokinetics : Poor oral bioavailability due to low solubility (logP ~2.5).
- Metabolism : Rapid hepatic clearance via CYP450 enzymes observed in rodent models .
Mitigation : - Prodrug formulations (e.g., ester derivatives).
- Co-administration with CYP inhibitors .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
